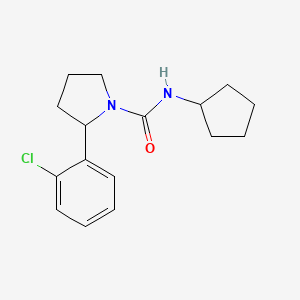![molecular formula C13H8Cl2N4O B6107433 N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in various applications, including cancer research and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of various signaling pathways in cancer cells. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In neurological disorders, this compound acts as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspase-3 and caspase-9. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In neurological disorders, it acts as a neuroprotective agent by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, it also has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One potential direction is to further investigate its potential applications in cancer therapy and neurological disorders. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, more research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form ethyl 3,4-dichlorophenylamino-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form N-(3,4-dichlorophenyl)pyrazole-4-carbohydrazide. Finally, this compound is reacted with ethyl chloroformate to yield this compound.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied in scientific research for its potential applications in cancer therapy and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neurological disorders, this compound has shown potential as a neuroprotective agent. It has been found to protect neuronal cells from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-10-3-2-8(6-11(10)15)18-13(20)9-7-17-19-5-1-4-16-12(9)19/h1-7H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCENOVWMSBMHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B6107355.png)
![4-{(1E)-3-[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]-1-propen-1-yl}-2-methoxyphenol](/img/structure/B6107365.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6107374.png)
![3-[(3-bromobenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6107379.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6107382.png)

![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6107408.png)
![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)

![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B6107440.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)
![(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107451.png)